4-Chlorophenylamine-13C6
Description
Significance of Stable Isotope Labeling in Modern Chemical Science
The use of stable isotope-labeled compounds has become an indispensable tool across numerous scientific disciplines, including chemistry, biology, environmental science, and medicine. studysmarter.co.uksymeres.com By replacing specific atoms within a molecule with their heavier, stable isotopes, researchers can effectively "tag" compounds of interest. wikipedia.org This allows for the detailed tracking of a molecule's journey through a reaction, a metabolic pathway, or an entire organism. studysmarter.co.ukwikipedia.org This ability to monitor molecular transformations provides invaluable insights into reaction mechanisms, metabolic fluxes, and the intricate interactions occurring at a molecular level. studysmarter.co.uksymeres.com
Principles of Isotopic Tracing and Quantification
Isotopic tracing operates on the fundamental principle that isotopically labeled molecules behave almost identically to their unlabeled counterparts in chemical and biological systems. wikipedia.orgcreative-proteomics.com This similarity allows the labeled compound to serve as a tracer without significantly altering the process under investigation. wikipedia.org The key difference lies in the mass of the isotope, which can be detected and quantified using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
Mass spectrometry separates molecules based on their mass-to-charge ratio, allowing for the clear differentiation between labeled and unlabeled compounds. wikipedia.org This enables precise quantification of the labeled molecules within a sample. creative-proteomics.com Isotope dilution analysis, a common quantification method, involves adding a known amount of the labeled compound as an internal standard to a sample, which allows for highly accurate measurement of the unlabeled compound's concentration. creative-proteomics.com
Advantages of Carbon-13 Labeling in Molecular Research
Among the various stable isotopes, Carbon-13 (¹³C) holds a prominent position in molecular research. creative-proteomics.com Carbon is the fundamental building block of organic molecules, making ¹³C labeling a powerful tool for studying the backbone of these structures. numberanalytics.com
The key advantages of ¹³C labeling include:
Direct Insight into Carbon Skeleton: ¹³C NMR provides direct information about the carbon framework of a molecule, a perspective not offered by proton (¹H) NMR. numberanalytics.com
Enhanced Specificity in Mass Spectrometry: ¹³C-labeled compounds improve the specificity of MS analysis, which is highly beneficial in complex fields like proteomics and metabolomics. symeres.com
Elucidation of Reaction Mechanisms: By tracking the position of ¹³C atoms in reactants and products, chemists can unravel complex reaction pathways. symeres.com
Metabolic Flux Analysis: In biological systems, ¹³C labeling allows researchers to trace the flow of carbon atoms through metabolic pathways, providing a dynamic view of cellular metabolism. creative-proteomics.com
Structural Characterization of Biomolecules: ¹³C labeling is instrumental in NMR studies for determining the three-dimensional structure of proteins and other large biomolecules. symeres.comnumberanalytics.com
Contextualizing 4-Chlorophenylamine-13C6 within Isotope Chemistry
This compound is a specialized, stable isotope-labeled compound. It is a derivative of 4-chloroaniline (B138754) where the six carbon atoms of the benzene (B151609) ring have been replaced with their ¹³C isotopes. nih.govusbio.net This specific labeling makes it a valuable tool in various research applications. It serves as an internal standard for the quantification of its unlabeled counterpart, 4-chloroaniline, a compound of interest in environmental and industrial settings. Furthermore, it can be used as a starting material in the synthesis of more complex ¹³C-labeled molecules, expanding its utility in tracing studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747342 | |
| Record name | 4-Chloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89059-39-2 | |
| Record name | 4-Chloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation for 4 Chlorophenylamine 13c6
Strategies for Aromatic ¹³C-Labeling
The foundational strategy for synthesizing uniformly labeled aromatic compounds like 4-Chlorophenylamine-13C6 is to start with a precursor that already contains the ¹³C-enriched aromatic ring. This approach guarantees that all six carbon atoms in the phenyl group are ¹³C isotopes, providing a distinct mass shift and a powerful tool for analytical detection.
Precursor Synthesis with Enriched Carbon-13 Sources
The primary and most straightforward precursor for the synthesis of this compound is Benzene-¹³C₆. This starting material, in which all six carbon atoms of the benzene (B151609) ring are the ¹³C isotope, ensures the isotopic integrity of the final product. smolecule.comsciencemadness.org The synthesis of Benzene-¹³C₆ itself can be achieved through methods like the catalytic dehydroaromatization of ¹³C-labeled methane (B114726) (¹³CH₄). sciencemadness.org
Another key precursor approach involves the use of Phenol-¹³C₆, which can be synthesized from ¹³C elemental carbon via calcium carbide (Ca¹³C₂) and the generation of acetylene-¹³C₂, a versatile building block. wikipedia.orgresearchgate.net From Phenol-¹³C₆, a series of chemical transformations can lead to the desired aniline (B41778) derivative.
Aniline-¹³C₆ is also a commercially available and crucial starting material. isotope.com It serves as a direct precursor for various ¹³C-labeled compounds and can be chemically modified to introduce the chloro-substituent at the desired position.
Regioselective Isotopic Incorporation Approaches
While this compound is a uniformly labeled compound, the principles of regioselective isotopic incorporation are crucial in the broader context of synthesizing specifically labeled aromatic compounds. These methods allow for the placement of ¹³C atoms at specific positions within the aromatic ring, which is essential for detailed mechanistic studies and NMR-based structural elucidation. tandfonline.comrsc.org
For instance, one strategy involves constructing the aromatic ring from smaller, ¹³C-enriched fragments. A documented approach for synthesizing labeled anthranilic acid involves assembling the aromatic system from [1,3-¹³C₂]acetone and nitromalonaldehyde. Although not a direct route to this compound, this illustrates the "bottom-up" approach to regioselective labeling.
Another approach involves the late-stage introduction of a ¹³C-labeled functional group onto a pre-existing aromatic ring. For example, catalytic methods using labeled carbon dioxide ([¹³C]CO₂) or carbon monoxide ([¹³C]CO) can introduce a ¹³C-carboxyl or carbonyl group, which can then be further transformed. benthamdirect.comgoogle.com While not directly applicable to labeling the ring itself, these methods are vital for creating a wide array of labeled derivatives.
For the synthesis of this compound, where uniform labeling is the goal, the focus remains on the functionalization of a pre-labeled benzene ring rather than building it from smaller pieces.
Dedicated Synthetic Routes for this compound
A common and logical synthetic pathway to this compound begins with a fully labeled benzene ring and proceeds through a series of well-established aromatic chemistry reactions. A highly plausible route involves the nitration of a suitable precursor, followed by chlorination and subsequent reduction of the nitro group.
A key intermediate in this pathway is 4-Chloronitrobenzene-¹³C₆ . This can be synthesized via two primary sequences:
Nitration then Chlorination: Starting with Benzene-¹³C₆, nitration yields Nitrobenzene-¹³C₆. smolecule.com Subsequent chlorination of Nitrobenzene-¹³C₆ would need to be regioselective for the para position.
Chlorination then Nitration: Starting with Chlorobenzene-¹³C₆ (obtainable from Benzene-¹³C₆), nitration is performed. diva-portal.org This reaction typically yields a mixture of 2-nitro and 4-nitro isomers, which must be separated. wikipedia.org
The most direct route proceeds from Aniline-¹³C₆ or involves the reduction of 4-Chloronitrobenzene-¹³C₆ . A feasible multi-step synthesis starting from Benzene-¹³C₆ is as follows:
Nitration of Benzene-¹³C₆: Benzene-¹³C₆ is treated with a mixture of concentrated nitric acid and sulfuric acid to produce Nitrobenzene-¹³C₆. smolecule.com
Chlorination of Nitrobenzene-¹³C₆: This step is less common for producing the para-isomer specifically. A more controlled approach is often preferred.
Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆: The nitro group is reduced to an amine using agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, or sodium borohydride. smolecule.comgoogle.com
Chlorination of Aniline-¹³C₆: Direct chlorination of aniline can be complex and lead to multiple products. tandfonline.comnsf.gov A more controlled method is often required.
A more regioselective and commonly employed industrial route for the unlabeled compound involves the nitration of chlorobenzene (B131634). wikipedia.org Adapting this for the labeled synthesis:
Chlorination of Benzene-¹³C₆: Benzene-¹³C₆ can be converted to Chlorobenzene-¹³C₆.
Nitration of Chlorobenzene-¹³C₆: The resulting Chlorobenzene-¹³C₆ is nitrated using a mixture of fuming nitric acid and sulfuric acid, yielding a mixture of 2-Nitrochlorobenzene-¹³C₆ and 4-Nitrochlorobenzene-¹³C₆, with the para-isomer being a major product. wikipedia.org These isomers are then separated.
Reduction of 4-Chloronitrobenzene-¹³C₆: The isolated 4-Chloronitrobenzene-¹³C₆ is reduced to the final product, this compound. Common reducing agents include iron in acidic medium (Béchamp reduction) or catalytic hydrogenation. researchgate.netorgoreview.com
Alternatively, a Sandmeyer reaction provides a robust method for introducing the chloro group:
Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆. smolecule.com
Reduction to Aniline-¹³C₆. smolecule.comgoogle.com
Diazotization of Aniline-¹³C₆: The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the benzenediazonium (B1195382) chloride-¹³C₆ salt. sciencemadness.orggauthmath.com
Sandmeyer Reaction: The diazonium salt is then treated with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding this compound's precursor, chlorobenzene, which would then need to be nitrated and reduced, or by modifying the starting aniline. A more direct route would be to start with 4-nitroaniline-¹³C₆, perform the Sandmeyer reaction to get 4-chloronitrobenzene-¹³C₆, and then reduce it. The most direct Sandmeyer approach starts with Aniline-¹³C₆ to produce Chlorobenzene-¹³C₆, which is then nitrated and reduced. sciencemadness.orggauthmath.comwikipedia.org
Given the available starting materials and established reactions, the reduction of 4-chloronitrobenzene-¹³C₆ stands out as a key final step. This intermediate can itself be synthesized from labeled precursors. diva-portal.org
Optimization of Reaction Conditions for Isotopic Purity and Yield
Maintaining isotopic purity throughout a multi-step synthesis is critical. Isotopic scrambling, where the ¹³C label is unintentionally lost or diluted, must be minimized.
Key Optimization Parameters:
Temperature Control: Many reactions, such as nitration and diazotization, are highly exothermic. Careful temperature control (e.g., 0–5 °C for nitration) is essential to prevent side reactions and degradation of the labeled material. For the Sandmeyer reaction, maintaining temperatures below 5 °C during diazotization is critical to prevent the decomposition of the sensitive diazonium salt. sciencemadness.org
Reagent Stoichiometry: Using the correct ratio of reagents is crucial. For example, in the acetylation of 4-chloroaniline-¹³C₆ (a related reaction), a slight excess of the acetylating agent (1:1.05) is used to drive the reaction to completion. Similar principles apply to the nitration and reduction steps.
Catalyst Selection and Concentration: In catalytic reactions like hydrogenation, the choice and amount of catalyst (e.g., Pd/C) influence reaction rate and selectivity. For chlorination, catalysts like FeCl₃ are used. The catalyst must be chosen to avoid promoting side reactions that could compromise isotopic purity.
Purification Methods: Each intermediate must be rigorously purified to remove byproducts and unreacted starting materials. Techniques like crystallization, distillation, and chromatography are employed. smolecule.com For instance, the separation of 2-nitro and 4-nitro isomers after the nitration of chlorobenzene is typically achieved by crystallization and distillation. wikipedia.org High-performance liquid chromatography (HPLC) is also a valuable tool for purification.
Analytical Validation: Isotopic purity must be confirmed at each stage using techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. almacgroup.com ¹³C NMR is particularly powerful for confirming the position and enrichment of the labels. zenodo.org
The table below summarizes typical conditions for the synthesis of 4-chloronitrobenzene, a key precursor.
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Nitration of Chlorobenzene-¹³C₆ | HNO₃, H₂SO₄ | 0–5 | ~78 | ~95 | |
| Reduction of 4-Chloronitrobenzene-¹³C₆ | Fe, HCl | Ambient to Reflux | High | High | researchgate.netorgoreview.com |
Scalability Considerations in ¹³C-Enriched Compound Synthesis
Scaling up the synthesis of isotopically labeled compounds from milligram to gram or even kilogram quantities presents unique challenges.
Cost of Precursors: ¹³C-enriched starting materials are significantly more expensive than their natural abundance counterparts. Therefore, maximizing yield and minimizing waste at every step is of paramount economic importance. researchgate.net
Thermal Management: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. Efficient heat transfer and robust cooling systems are necessary to prevent thermal runaway, especially during nitration. numberanalytics.com
Mixing: Ensuring homogenous mixing in large reactors is crucial for consistent reaction kinetics and to avoid localized "hot spots" that can lead to side reactions and reduced yields. numberanalytics.com
Process Safety: Handling hazardous reagents like concentrated acids and potentially unstable intermediates like diazonium salts requires stringent safety protocols, especially at scale.
Continuous Flow Chemistry: Innovations like continuous-flow nitration systems offer significant advantages for scalability. These systems allow for better control over reaction parameters (temperature, mixing, reaction time), improved safety by minimizing the volume of hazardous material at any given time, and potentially higher yields and purity. vulcanchem.com
Green Chemistry Principles in Isotopic Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the pharmaceutical and chemical industries, including in the synthesis of isotopically labeled compounds. Current time information in Bangalore, IN.smolecule.com
Waste Prevention: The primary goal is to prevent waste rather than treating it after it has been created. This is achieved by designing syntheses with high atom economy, where a maximal proportion of atoms from the reactants are incorporated into the final product. smolecule.com
Safer Solvents and Reagents: Traditional nitration using a large excess of sulfuric acid generates significant acid waste. zenodo.orgbenthamdirect.com Greener alternatives are being explored, such as using solid acid catalysts or photochemical methods that operate under milder conditions. zenodo.orgrsc.orgmjcce.org.mk For instance, mechanochemistry using a benign nitrating agent in a ball mill minimizes solvent use. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. smolecule.com The development of highly active catalysts that allow for lower reaction temperatures is a key area of research. Photochemical and microwave-assisted syntheses can also offer more energy-efficient pathways. mjcce.org.mkosti.gov
Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. smolecule.com The use of catalytic hydrogenation for nitro group reduction is a classic example that is greener than using stoichiometric metals like iron or tin.
Recycling: Where possible, solvents and unreacted materials should be recycled. Methods that allow for the recycling of the acid mother liquor after nitration have been developed to reduce waste and cost. benthamdirect.combohrium.com
The application of these principles to the synthesis of this compound involves a critical evaluation of each step to identify opportunities for improvement, such as replacing hazardous reagents, minimizing solvent use, and optimizing energy efficiency.
Advanced Spectroscopic and Analytical Characterization of 4 Chlorophenylamine 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 4-Chlorophenylamine-13C6, it provides definitive information on the position and extent of labeling.
The 13C NMR spectrum of this compound is the most direct method for confirming the isotopic enrichment of the six carbon atoms in the phenyl ring. In a standard 13C NMR experiment, the signal intensity is proportional to the number of 13C nuclei present. For this compound, the signals corresponding to the phenyl ring carbons are significantly enhanced compared to those in its non-labeled counterpart, 4-chloroaniline (B138754). The chemical shifts in the 13C NMR spectrum are sensitive to the electronic environment of each carbon atom. ucl.ac.uk The carbon atom attached to the chlorine (C-4) is expected to appear at a distinct chemical shift compared to the carbon attached to the amino group (C-1) and the other four aromatic carbons. The observation of four distinct signals for the six labeled carbons, with appropriate integrations where applicable, confirms the specific labeling of the entire phenyl ring.
Expected Chemical Shifts (ppm): The chemical shifts for the labeled carbon atoms in this compound are anticipated to be similar to those of 4-chloroaniline, which typically appear in the aromatic region (approximately 115-150 ppm). chemicalbook.comcareerendeavour.com The carbon bearing the chlorine atom (C-Cl) would be downfield, while the carbon bearing the amino group (C-NH2) would also be distinct. The remaining four carbons would show two sets of equivalent carbons.
| Carbon Position | Expected Chemical Shift Range (ppm) |
| C1 (-NH2) | 140 - 150 |
| C2, C6 | 115 - 125 |
| C3, C5 | 128 - 135 |
| C4 (-Cl) | 120 - 130 |
Table 1: Predicted 13C NMR Chemical Shifts for this compound.
While the carbon backbone is labeled, the 1H NMR spectrum provides crucial information about the protons attached to the aromatic ring and the amino group. The spectrum is expected to show signals for the aromatic protons and the amine protons. The key feature in the 1H NMR of the 13C-labeled compound is the presence of one-bond and long-range carbon-proton couplings (¹JCH, ²JCH, ³JCH), which can lead to more complex splitting patterns than in the unlabeled analog. researchgate.net
Expected Splitting Patterns: The aromatic protons will appear as multiplets due to both proton-proton (H-H) and carbon-proton (C-H) couplings. The amino protons may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
| Proton Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| H2, H6 | 6.5 - 7.0 | Doublet of doublets (or more complex due to 13C coupling) |
| H3, H5 | 7.0 - 7.5 | Doublet of doublets (or more complex due to 13C coupling) |
| -NH2 | Variable | Broad Singlet |
Table 2: Predicted 1H NMR Data for this compound.
Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the connectivity within a molecule. ustc.edu.cn
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, the HSQC spectrum will show cross-peaks connecting the signals of the aromatic protons to their directly bonded 13C-labeled carbons. acdlabs.com This provides definitive confirmation of which proton is attached to which carbon in the labeled ring.
1H NMR for Proton Environment Assessment
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. jeol.com For this compound, HRMS is used to confirm its molecular formula, [¹³C₆]H₆ClN, and to assess its isotopic purity. nih.gov The measured monoisotopic mass should correspond to the calculated exact mass of the labeled compound (133.0390059 Da). nih.gov The high mass accuracy of HRMS allows for the differentiation of the labeled compound from any potential unlabeled impurities. The isotopic distribution pattern observed in the mass spectrum will also confirm the presence of the six 13C atoms.
| Property | Value |
| Molecular Formula | [¹³C₆]H₆ClN |
| Calculated Exact Mass | 133.0390059 Da |
| Expected m/z of [M+H]⁺ | 134.04683 |
Table 3: High-Resolution Mass Spectrometry Data for this compound.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a characteristic pattern of product ions. wikipedia.orgnationalmaglab.org This fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural confirmation. The fragmentation pathways of this compound can be compared to its unlabeled analog to confirm that the label is incorporated into the expected structural fragments.
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected as the precursor ion. nationalmaglab.org Collision-induced dissociation (CID) is then used to induce fragmentation. labmanager.com For this compound, the major fragmentation pathways are expected to involve the loss of small neutral molecules. The presence of the six 13C atoms in the aromatic ring will result in fragment ions with masses that are shifted by 6 Da compared to the fragments of unlabeled 4-chloroaniline. This confirms that the label is retained in the core aromatic structure during fragmentation. Comparing the fragmentation of labeled and unlabeled compounds is a powerful tool for understanding fragmentation mechanisms. core.ac.uk
Expected Fragmentation: Common fragmentation pathways for anilines include the loss of ammonia (B1221849) (NH₃) or the loss of the chlorine atom. The resulting fragment ions will have masses that reflect the presence of the 13C6-labeled ring. For example, the loss of a chlorine radical would lead to a fragment ion corresponding to the anilinyl cation with a labeled ring.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Expected Fragment m/z |
| 134.0 (¹³C₆H₆³⁵ClNH₂ + H)⁺ | [¹³C₆H₆NH₂]⁺ | Cl• | 99.1 |
| 134.0 (¹³C₆H₆³⁵ClNH₂ + H)⁺ | [¹³C₆H₄Cl]⁺ | NH₃ | 117.0 |
Table 4: Predicted MS/MS Fragmentation of this compound.
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for the high-precision measurement of stable isotope ratios. When analyzing this compound, the primary goal of IRMS is to determine the exact abundance of the ¹³C isotope relative to the more common ¹²C isotope. This technique offers exceptional sensitivity and accuracy, capable of detecting isotopic enrichments as low as 0.001%. nih.gov
The standard procedure involves the complete combustion of the this compound sample in an elemental analyzer. usgs.gov This process quantitatively converts the carbon atoms within the molecule into carbon dioxide (CO₂) gas. The resulting CO₂ is then purified and introduced into the mass spectrometer. Inside the IRMS instrument, the CO₂ molecules are ionized, and the resulting ions are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio (m/z). usgs.gov The instrument simultaneously measures the ion currents corresponding to ¹²CO₂ (m/z 44) and ¹³CO₂ (m/z 45).
The ratio of these ion currents (45/44) is used to calculate the ¹³C abundance in the sample. researchgate.net Results are typically expressed in the delta (δ) notation, in parts per mil (‰), relative to an international standard, Vienna Pee Dee Belemnite (VPDB). usgs.govpnas.org The high precision of IRMS is crucial for verifying the isotopic enrichment of the labeled compound, ensuring it meets the specifications for its intended use, such as in metabolic studies or as an internal standard. nih.govresearchgate.net The technique's ability to provide accurate and reproducible measurements is fundamental to quantitative applications that rely on stable isotope labeling. nih.govacs.org
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In this compound, the substitution of six ¹²C atoms with ¹³C isotopes in the benzene (B151609) ring induces noticeable shifts in the vibrational frequencies of the molecule's functional groups compared to its unlabeled counterpart, 4-chloroaniline.
The FT-IR spectrum of an aromatic amine like 4-chloroaniline typically displays several characteristic absorption bands. Aromatic C-H stretching vibrations are generally observed around 3030 cm⁻¹. pressbooks.pub The amino group (-NH₂) gives rise to N-H stretching vibrations, often seen as a doublet in primary amines, in the region of 3300-3500 cm⁻¹. ias.ac.inlibretexts.org Aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range, while the C-N stretching absorption for aromatic amines is typically found between 1200 and 1350 cm⁻¹. pressbooks.publibretexts.org
For this compound, the most significant spectral changes occur in vibrations involving the carbon atoms of the aromatic ring. The heavier ¹³C isotope causes a decrease in the vibrational frequency (a redshift) for modes that are heavily dependent on the carbon skeleton, such as the C=C and C-N stretching vibrations. This isotopic shift is a direct consequence of the increased reduced mass of the vibrating system. The magnitude of this shift can be predicted and is invaluable for confirming the successful incorporation of the ¹³C label and for precise vibrational assignments. For instance, isotopic substitution in other labeled compounds has demonstrated frequency separations of approximately 40-43 cm⁻¹ for C=O bonds, and similar principles apply to the carbon framework of this compound. nih.gov
Table 1: Expected FT-IR Vibrational Frequencies for this compound and its Unlabeled Analog
| Functional Group | Typical Wavenumber (cm⁻¹) for 4-Chloroaniline | Expected Shift in this compound |
| N-H Stretch | 3300 - 3500 | Minimal |
| Aromatic C-H Stretch | ~3030 | Minimal |
| Aromatic C=C Stretch | 1450 - 1600 | Shift to lower frequency |
| C-N Stretch | 1200 - 1350 | Shift to lower frequency |
| C-Cl Stretch | 1000 - 1100 | Shift to lower frequency |
Note: The exact wavenumbers can vary based on the sample state (solid, liquid, or solution) and intermolecular interactions.
Raman spectroscopy provides complementary information to FT-IR, detecting molecular vibrations that result in a change in polarizability. It is an excellent tool for generating a unique "molecular fingerprint" of a compound. The Raman spectrum of this compound will exhibit shifts analogous to those seen in FT-IR due to the ¹³C labeling. Vibrations involving the carbon ring, such as the ring breathing modes, will be at a lower frequency compared to unlabeled 4-chloroaniline. This isotopic shift provides a clear spectral marker for the labeled compound. acs.org
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. scirp.org SERS is particularly useful for detecting trace amounts of analytes and has been successfully applied to various chloroaniline isomers. nih.govacs.org For this compound, SERS can provide enhanced fingerprint spectra, allowing for its detection at very low concentrations.
Studies on unlabeled chloroanilines have shown that SERS can improve quantitative analysis by overcoming issues of reproducibility when appropriate normalization methods are used. nih.govacs.org In the context of this compound, the isotopic shifts observed in standard Raman will also be present and amplified in the SERS spectrum. For example, a study on ¹³C-labeled nitrobenzenediazonium (NBD) grafted onto gold nanoparticles showed clear isotopic shifts in the Raman bands, confirming the presence and bonding of the labeled molecule. acs.org A similar approach can be used with this compound, where the ¹³C-induced shifts in the aromatic ring vibrations serve as a definitive identifier, even in complex matrices.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the amino group.
The UV-Vis spectrum of the parent compound, 4-chloroaniline, in alcohol typically shows two main absorption maxima: one around 242 nm and a second, less intense band around 295 nm. nih.gov These absorptions are characteristic of the electronic structure of the chlorophenylamine chromophore.
Therefore, UV-Vis spectroscopy is not a primary method for confirming isotopic labeling. However, it remains a highly effective and straightforward technique for determining the concentration of this compound in solution, provided a pure reference standard is available. By using the Beer-Lambert law, the absorbance at a specific wavelength (e.g., 242 nm) can be directly correlated to the molar concentration of the compound. The molar absorptivity (extinction coefficient) determined for unlabeled 4-chloroaniline can be reliably used for the quantification of its ¹³C₆-labeled analog.
Table 2: Typical UV-Vis Absorption Data for 4-Chloroaniline
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Alcohol/Ethanol | ~242 | ~295 |
| Water (pH dependent) | Varies | Varies |
Data derived from sources. nih.govresearchgate.net The λmax values for this compound are expected to be nearly identical.
Chromatographic Separations for Analytical Purity and Quantification
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a "gold standard" analytical technique that combines the powerful separation capabilities of GC with the highly specific detection and identification power of MS. wikipedia.org This method is exceptionally well-suited for the analysis of this compound, enabling both the assessment of its analytical purity and its precise quantification. nih.gov
In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The non-polar nature of 4-Chlorophenylamine allows it to be readily analyzed by GC, often with a DB-35MS or similar column. cmes.org The compound travels through the column at a rate determined by its volatility and interaction with the stationary phase, resulting in a characteristic retention time that helps in its identification.
Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected. For this compound, the mass spectrum will be distinct from its unlabeled analog. The molecular ion [M]⁺ of 4-chloroaniline appears at m/z 127 (for ³⁵Cl) and 129 (for ³⁷Cl). nih.gov In contrast, the molecular ion of this compound will be shifted by 6 mass units, appearing at m/z 133 and 135, providing unambiguous confirmation of the isotopic labeling.
This mass difference is the key to using this compound as an internal standard for the accurate quantification of unlabeled 4-chloroaniline. chromatographyonline.comd-nb.info By adding a known amount of the ¹³C₆-labeled standard to a sample, the ratio of the peak areas of the analyte and the standard can be used to determine the concentration of the unlabeled compound with high precision and accuracy, correcting for variations in sample preparation and instrument response. wikipedia.orgnih.gov Furthermore, GC-MS is invaluable for assessing the chemical and isotopic purity of the this compound standard itself, by detecting any unlabeled material or other impurities. nih.govresearchgate.net
Table 3: Key Mass Spectrometry Data for GC-MS Analysis
Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is exceptionally well-suited for the quantification of trace-level analytes in complex matrices. In the context of this compound, its primary role in LC-MS/MS analysis is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its unlabeled counterpart, 4-chloroaniline.
The principle of stable isotope dilution analysis involves adding a known quantity of the isotope-labeled standard (this compound) to a sample before processing. nih.gov Because the labeled standard is chemically identical to the native analyte (4-chloroaniline), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the response of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and improving method trueness. nih.gov
LC-MS/MS methods for the analysis of aromatic amines like 4-chloroaniline typically utilize reversed-phase chromatography for separation. nih.govijacskros.com Detection is commonly performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. nih.govijacskros.com The instrument is set to Multiple Reaction Monitoring (MRM), a highly selective and sensitive acquisition mode where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, structurally characteristic product ion is monitored in the third quadrupole (Q3). nih.gov
For 4-chloroaniline, the protonated molecule with a mass-to-charge ratio (m/z) of approximately 128 is selected as the precursor ion. researchgate.net In the case of this compound, all six carbon atoms in the phenyl ring are ¹³C isotopes, resulting in a mass shift of +6 Da. Therefore, its corresponding precursor ion has an m/z of approximately 134. nih.govlgcstandards.com The fragmentation of these precursor ions yields specific product ions that are monitored for quantification and confirmation.
Detailed research findings from a study developing an LC-MS/MS method for primary aromatic amines in human urine provide specific MRM transitions for numerous analytes and their corresponding stable isotope-labeled internal standards. nih.gov In this study, this compound (abbreviated as 4-CA-¹³C₆) was used as the internal standard for 4-chloroaniline. nih.gov The optimized precursor ion (Q1) for the labeled standard was identified as m/z 134.1, which fragments to a product ion (Q3) of m/z 99.1. nih.gov
The table below summarizes typical LC-MS/MS parameters for the analysis of 4-chloroaniline and its labeled internal standard, this compound, based on published research. nih.govijacskros.com
| Parameter | 4-chloroaniline (Analyte) | This compound (Internal Standard) |
| Chromatography Column | Biphenyl or C18 | Biphenyl or C18 |
| Mobile Phase | Gradient of aqueous ammonium (B1175870) formate/formic acid and methanol (B129727) or acetonitrile | Gradient of aqueous ammonium formate/formic acid and methanol or acetonitrile |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) [M+H]⁺ | m/z 128 | m/z 134.1 nih.gov |
| Product Ion (Q3) | m/z 93 | m/z 99.1 nih.gov |
| Declustering Potential (DP) | ~52 V ijacskros.com | ~85 V nih.gov |
| Collision Energy (CE) | Not specified | ~24.4 eV nih.gov |
Applications in Mechanistic and Pathway Elucidation Studies
Investigation of Reaction Mechanisms and Kinetics
The ¹³C-labeled phenyl ring of 4-Chlorophenylamine-13C6 is instrumental in dissecting the intricate steps of chemical reactions. Its use allows researchers to probe the transition states of reactions and trace how atoms rearrange to form new products.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of the ¹³C-labeled compound (k₁₃C) with its unlabeled counterpart (k₁₂C), researchers can determine if a bond to a carbon atom is broken or formed in the slowest, rate-determining step of the reaction. wikipedia.orgprinceton.edu
A significant KIE (where the ratio k₁₂C/k₁₃C is greater than 1) indicates that a bond to one of the labeled carbon atoms is undergoing a change in the transition state. For instance, in reactions involving the cleavage of the C-N or C-Cl bond, or transformations that alter the aromatic ring structure, a ¹³C KIE would be expected. core.ac.uk The magnitude of this effect provides insight into the structure of the transition state. princeton.edu For example, a ¹³C KIE for a reaction involving C-N bond cleavage would strongly suggest that this bond-breaking event is central to the reaction's slowest step. nih.govcdnsciencepub.com While specific KIE studies explicitly using this compound are not widely published, the principles are well-established for similar compounds and reactions. harvard.educhemrxiv.org
Table 1: Hypothetical ¹³C Kinetic Isotope Effects (KIE) for Reactions of this compound
| Reaction Type | Bond Change in Rate-Determining Step | Expected k₁₂C/k₁₃C Value | Implication |
| Nucleophilic Aromatic Substitution | C-Cl bond cleavage | > 1.02 | C-Cl bond breaking is part of the rate-determining step. |
| Oxidative Coupling | C-N bond cleavage/formation | > 1.02 | C-N bond transformation is kinetically significant. |
| Ring Opening/Degradation | C-C bond cleavage in the phenyl ring | > 1.02 | The aromatic ring is broken in the rate-determining step. |
| N-Acetylation | No bonds to the ring carbons are broken | ~ 1.00 | The reaction at the amine group does not significantly involve the carbon ring in the slowest step. |
This table is illustrative, based on established principles of KIE. Actual values would be determined experimentally.
Tracing Atomic Rearrangements in Chemical Transformations
Isotopic labeling is a definitive method for tracking the journey of atoms through a reaction sequence. wikipedia.org The six ¹³C atoms in this compound act as a "tag" that can be followed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgnih.govrsc.org
In complex rearrangements or multi-step syntheses, it can be challenging to determine the precise origin of atoms in the final product. By starting with this compound, any resulting product that contains the ¹³C-labeled ring can be definitively traced back to the initial reactant. This allows chemists to confirm proposed reaction pathways and rule out alternatives. For example, in the electrochemical oxidation of 4-chloroaniline (B138754), which can lead to various products including quinoneimines and diaryl sulfones, using the ¹³C-labeled version would confirm that the phenyl ring of the product originates from the starting material and help identify the products of dimerization or further reactions. rsc.org This technique is crucial for distinguishing between intramolecular (within the molecule) and intermolecular (between molecules) processes.
Elucidation of Environmental Degradation Pathways
4-chloroaniline is a known environmental contaminant originating from the degradation of various pesticides and industrial chemicals. chemicalpapers.comnih.gov Understanding how it breaks down in the environment is critical for risk assessment and remediation. This compound is an ideal tracer for these studies, as it allows researchers to monitor degradation processes even at very low concentrations in complex matrices like soil and water.
Abiotic Transformation Studies (e.g., Photolysis, Hydrolysis, Redox Reactions)
Abiotic degradation refers to the breakdown of a chemical by non-biological processes such as sunlight (photolysis), water (hydrolysis), or reaction with minerals (redox reactions). Using this compound as a tracer in laboratory simulations allows for precise measurement of its disappearance and the appearance of transformation products.
Compound-Specific Isotope Analysis (CSIA) is a powerful technique used in these studies. researchgate.netresearchgate.net Changes in the isotopic ratio of a sample over time can reveal the degradation mechanism. For instance, studies on the photolysis of 4-chloroaniline have shown that the process is sensitive to pH and can lead to different carbon and nitrogen isotope fractionation patterns, providing clues about the specific photochemical reactions taking place. researchgate.netrsc.org Using the fully ¹³C-labeled compound simplifies quantification and product identification, as the labeled products will have a distinct mass spectrum, separating their signals from background interference.
Biotic Degradation Pathways by Microbial Metabolism
Many microorganisms in soil and water can break down pollutants. nih.gov this compound is particularly useful for studying this biotic degradation. When microorganisms consume the labeled compound, the ¹³C atoms are incorporated into their biomass or released as metabolic byproducts, such as ¹³CO₂. vanderbilt.edu By tracing the ¹³C label, scientists can definitively prove that the compound is being biodegraded and not just physically sequestered or removed by other means. vanderbilt.edu
This technique, known as Stable Isotope Probing (SIP), helps to identify the specific microorganisms responsible for the degradation in a complex microbial community. Studies have identified various bacteria, such as Rhodococcus and Variovorax species, that can degrade 4-chloroaniline, often through co-metabolism with other compounds. nih.govumons.ac.be Using this compound in such studies would provide unambiguous evidence of the metabolic pathways involved. nih.gov
Table 2: Examples of Microbial Genera Involved in Chloroaniline Degradation
| Microbial Genus | Degradation Capability | Potential Pathway |
| Rhodococcus | Can co-metabolize 4-chloroaniline in the presence of 4-chlorophenol. nih.gov | Aniline (B41778) dioxygenase-mediated metabolism. nih.gov |
| Variovorax | Capable of degrading 3,4-dichloroaniline, a related compound. umons.ac.be | Oxidative deamination leading to chlorinated catechols. umons.ac.be |
| Pseudomonas | Some species can degrade 3,4-dichloroaniline. umons.ac.be | Removal of a chloride substituent followed by ring cleavage. umons.ac.be |
Identification of Degradation Products and Intermediates
Identifying the intermediate compounds formed during degradation is crucial for understanding the complete breakdown pathway and assessing the potential toxicity of the byproducts. The degradation of 4-chloroaniline can be complex, producing various transformation products. researchgate.net
When this compound is used, any degradation products derived from it will also contain the six-carbon ¹³C-labeled ring. In mass spectrometry analysis, these products will exhibit a molecular ion peak that is 6 mass units heavier than their unlabeled analogues. gimitec.com This mass shift makes them easy to spot in a complex environmental sample, facilitating their identification and structural elucidation. chemicalpapers.com For example, the photodegradation of 4-chloroaniline is known to produce dimeric structures. researchgate.net Using the labeled starting material would confirm the origin of these dimers and help identify other minor, transient intermediates that might otherwise be missed.
Table 3: Common and Potential Degradation Products of 4-Chloroaniline
| Compound Name | Chemical Formula (Unlabeled) | Role in Pathway | Identification Method |
| 4-Chlorocatechol | C₆H₅ClO₂ | Intermediate in biotic degradation umons.ac.be | GC-MS, LC-MS |
| 4-Hydroxylaniline | C₆H₇NO | Product of hydrolytic dechlorination | LC-MS |
| Dimeric species (e.g., 4,4'-dichloroazoxybenzene) | C₁₂H₈Cl₂N₂O | Product of photolysis/oxidation researchgate.net | HPLC-MS/MS |
| N-acetyl-4-chloroaniline | C₈H₈ClNO | Product of microbial acetylation cdc.gov | GC-MS |
Metabolic Pathway Research in Model Systems
The study of xenobiotic metabolism is crucial for understanding the potential effects of chemical compounds on biological organisms. Model systems, ranging from isolated enzyme preparations to whole organisms, are essential for this research. This compound is particularly valuable in these models for mapping the metabolic journey of 4-chloroaniline, a compound of toxicological interest. who.int
In vitro systems provide a controlled environment to study specific metabolic reactions. Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, are widely used because they contain a high concentration of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. thermofisher.comcellgs.com These enzymes are critical for Phase I metabolism, which involves reactions like oxidation, reduction, and hydrolysis. cellgs.com
When this compound is incubated with liver microsomes in the presence of necessary cofactors like NADPH, researchers can precisely track its conversion into various metabolites. thermofisher.com The ¹³C label ensures that any detected metabolites containing the labeled phenyl ring can be unambiguously attributed to the parent compound. Studies on the parent compound, 4-chloroaniline, have demonstrated that its metabolism involves CYP-mediated oxidation. Research using fish hepatic microsomal preparations has specifically identified N-hydroxylation as a key metabolic activation step, leading to the formation of 4-chlorophenylhydroxylamine. nih.gov The use of the ¹³C₆-labeled analog in such experiments allows for highly sensitive and specific quantification of these transformation rates and pathways.
Table 1: Key Features of In Vitro Metabolic Studies Using Microsomes
| Feature | Description | Relevance to this compound |
| Model System | Liver microsomes (human or animal) containing concentrated Phase I enzymes (e.g., CYPs). thermofisher.com | Allows for the isolated study of oxidative metabolism without interference from other cellular processes. |
| Key Enzymes | Cytochrome P450 (CYP) enzymes. cellgs.com | Responsible for the initial oxidative transformations of 4-chloroaniline, such as N-hydroxylation. nih.gov |
| Methodology | Incubation of the test compound with microsomes and cofactors (e.g., NADPH), followed by analysis. thermofisher.com | The ¹³C₆ label enables precise tracking and quantification of metabolites via mass spectrometry. |
| Primary Findings | Identification of metabolic pathways, determination of enzyme kinetics, and metabolite profiling. cellgs.com | Confirms pathways like N-hydroxylation and allows for the characterization of their kinetics. nih.gov |
While in vitro systems are excellent for studying specific reactions, in vivo studies in non-human biological models are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) within a whole organism. Animal models, such as rodents and fish, are commonly used for this purpose. nih.govnih.gov
The application of this compound in these models is multifaceted. It can be administered to the animal, and its journey can be traced by analyzing tissues, plasma, and excreta at various time points. This allows researchers to identify the major metabolites formed in a living system and the tissues in which they accumulate. For example, studies in medaka fish using ¹⁴C-labeled 4-chloroaniline (a radioactive isotope used for similar tracing purposes) revealed that N-acetylation was the dominant in vivo metabolic route. nih.gov Such studies provide a comprehensive view that integrates multiple metabolic pathways occurring in different organs.
Furthermore, this compound serves a critical role as an internal standard for quantitative analysis. In a study determining levels of 4-chloroaniline in Atlantic salmon, ¹³C₆-4-chloroaniline was used as the isotopically-labeled internal standard for analysis via ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS). fao.org This method allows for highly accurate and precise quantification of the non-labeled compound by correcting for variations during sample preparation and analysis. fao.org
Table 2: Research Findings from In Vivo Studies on 4-Chloroaniline
| Model Organism | Key Findings | Research Application | Citation |
| Medaka Fish (Oryzias latipes) | N-acetylation is the dominant in vivo metabolic pathway; biphasic elimination observed. | Metabolic pathway elucidation. | nih.gov |
| Fischer 344 Rats | Biphasic elimination kinetics with a terminal half-life of 3-4 hours in most tissues. | Toxicokinetic analysis. | nih.gov |
| Atlantic Salmon (Salmo salar) | Used as an internal standard for accurate quantification of 4-chloroaniline in fillet tissue. | Quantitative bioanalysis. | fao.org |
Biotransformation is the process by which living organisms chemically modify xenobiotic compounds, while elimination is their excretion from the body. Understanding these processes is fundamental to toxicology. Using this compound allows researchers to meticulously dissect these events.
The biotransformation of 4-chloroaniline proceeds via several key pathways. As identified in both in vitro and in vivo models, these include:
N-hydroxylation: A CYP-mediated reaction that produces N-hydroxyarylamines. nih.govresearchgate.net These metabolites are often highly reactive and are implicated in the toxic effects of aromatic amines. researchgate.net
N-acetylation: A Phase II conjugation reaction that is a dominant in vivo pathway in some species, leading to the formation of N-acetyl-4-chloroaniline. nih.gov
The elimination of 4-chloroaniline and its metabolites has been shown to be biphasic in multiple animal models, indicating a rapid initial clearance followed by a slower terminal elimination phase. nih.govnih.gov Studies in rats have determined terminal elimination half-lives to be between 3 and 4 hours in most tissues. nih.gov The use of the ¹³C₆-labeled tracer is instrumental in generating this type of precise pharmacokinetic data, as it allows for the differentiation of the administered dose from any other potential sources and provides a clear signal for tracking the decline of the parent compound and the appearance and decline of its metabolites over time.
Table 3: Summary of 4-Chloroaniline Biotransformation and Elimination
| Process | Key Pathway / Characteristic | Metabolite(s) / Observation | Significance |
| Biotransformation (Phase I) | N-hydroxylation | 4-Chlorophenylhydroxylamine | Formation of a reactive metabolite. nih.govresearchgate.net |
| Biotransformation (Phase II) | N-acetylation | N-acetyl-4-chloroaniline | A major in vivo metabolic route in some species. nih.gov |
| Elimination Kinetics | Biphasic Elimination | Rapid initial phase followed by a slower terminal phase. | Describes the rate of clearance from the body. nih.govnih.gov |
Role in Quantitative Analytical Research and Method Development
Utilization as Internal Standards in Quantitative Analysis
The primary application of 4-Chlorophenylamine-13C6 lies in its function as an internal standard, a substance added in a constant amount to samples, calibration standards, and quality controls in a chemical analysis. scioninstruments.com This practice helps to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. scioninstruments.com
Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. epa.govnih.gov The method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, such as this compound, to a sample. epa.gov This "isotope spike" serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the isotopic labeling.
During analysis by mass spectrometry, the instrument can differentiate between the naturally occurring analyte and the isotopically labeled internal standard based on their mass-to-charge ratios. By measuring the ratio of the two, the concentration of the native analyte in the original sample can be calculated with high accuracy. sidms.com This is because any loss of the analyte during sample processing or variations in instrument signal will affect both the analyte and the internal standard equally, leaving their ratio unchanged. scioninstruments.comepa.gov SIDMS is particularly advantageous as it can correct for the degradation of the species or interconversions that may occur after spiking. epa.govepa.gov
The key advantages of using this compound in SIDMS include:
High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects. scioninstruments.comepa.gov
Correction for Analyte Loss: Compensates for analyte loss at various stages of the analytical process.
Matrix Effect Compensation: The internal standard and analyte experience similar ionization suppression or enhancement in the mass spectrometer source, leading to a more accurate measurement. rsc.org
Method Development and Validation for Analytical Assays
The development of robust and reliable analytical methods is crucial for obtaining accurate quantitative data. this compound is instrumental in the development and validation of analytical assays for the determination of 4-chlorophenylamine and other related aromatic amines. researchgate.netijpsjournal.comscispace.com
During method development, this compound is used to:
Optimize Sample Preparation: Helps in evaluating the efficiency of extraction and cleanup procedures by tracking the recovery of the internal standard.
Assess Chromatographic Performance: Its elution behavior can be monitored to ensure consistent and reproducible separation.
Evaluate Matrix Effects: By comparing the response of the internal standard in a pure solvent to its response in a sample matrix, the extent of signal suppression or enhancement can be determined. rsc.org
In method validation, key parameters such as accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ) are assessed. who.int The use of this compound as an internal standard is critical for establishing the accuracy and precision of the method, ensuring that it meets the required performance criteria for its intended application. researchgate.netijpsjournal.comscispace.comwho.int
Application in Trace Analysis and Environmental Monitoring Research
The detection and quantification of trace levels of contaminants in the environment is a significant analytical challenge due to the complexity of the sample matrices and the low concentrations of the analytes. solubilityofthings.comtaylorfrancis.com this compound is a valuable tool in environmental research for the accurate measurement of 4-chlorophenylamine, which can be present as a contaminant in various environmental compartments. solubilityofthings.com
Quantification of Analytes in Complex Environmental Matrices
Environmental samples such as soil, water, and sediment are inherently complex and can contain a multitude of interfering substances. solubilityofthings.comenvironment.govt.nz These matrix components can significantly impact the accuracy of analytical measurements. nih.gov The use of this compound as an internal standard in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the selective and sensitive quantification of 4-chlorophenylamine even in the presence of a complex matrix. gcms.cz The internal standard co-elutes with the analyte and experiences similar matrix effects, enabling accurate correction and reliable quantification. rsc.org
| Matrix Type | Analytical Challenge | Role of this compound |
| Water | Low analyte concentrations, potential for co-eluting organic matter. | Enables accurate quantification at trace levels by correcting for matrix-induced signal suppression or enhancement. |
| Soil/Sediment | Complex organic and inorganic composition, strong analyte-matrix interactions. | Improves the accuracy of extraction recovery calculations and compensates for matrix effects during analysis. |
| Air | Requires efficient trapping and desorption; potential for sample loss. | Corrects for variability in sample collection and processing, ensuring accurate measurement of airborne concentrations. |
Assessment of Contaminant Levels in Environmental Research Samples
Accurate assessment of contaminant levels is essential for understanding the fate and transport of pollutants in the environment and for evaluating potential risks to ecosystems and human health. taylorfrancis.comnih.gov By enabling precise and reliable quantification, this compound plays a crucial role in studies aimed at assessing the extent of contamination by 4-chlorophenylamine in various environmental settings. cdc.govepa.gov This data is vital for regulatory monitoring, environmental impact assessments, and the development of remediation strategies. solubilityofthings.comtaylorfrancis.com
Quantification in Biological Research Samples (excluding human clinical samples)
The quantification of xenobiotics and their metabolites in biological matrices is fundamental to toxicology and metabolism studies. cdc.govgoogle.com this compound is utilized as an internal standard for the accurate determination of 4-chlorophenylamine in various non-human biological samples, such as animal tissues, blood, and urine. cdc.govgoogle.comlgcstandards.com The use of an isotopically labeled internal standard is particularly important in these complex matrices, where proteins, lipids, and other endogenous components can interfere with the analysis. google.com By compensating for matrix effects and variations in sample preparation, this compound ensures the generation of high-quality quantitative data in these research applications. lgcstandards.com
| Biological Matrix | Associated Research Area | Significance of Accurate Quantification |
| Animal Tissue | Toxicology, Pharmacokinetics | Understanding tissue distribution and accumulation of the compound. |
| Blood/Plasma | Metabolism Studies | Determining absorption, distribution, and elimination rates. |
| Urine | Excretion Studies | Quantifying the excretion of the parent compound and its metabolites. |
Environmental Research Applications and Fate Modeling
Assessment of Environmental Persistence and Transport Mechanisms
Persistence, defined as the propensity of a substance to remain in the environment before transformation, is a key criterion in chemical risk assessment. nih.govnih.gov Accurate assessment of the persistence and transport of 4-chloroaniline (B138754) relies on robust analytical methods to measure its concentration in various environmental compartments. 4-Chlorophenylamine-13C6 is a crucial tool in these analytical methodologies.
The movement and bioavailability of 4-chloroaniline in the environment are heavily influenced by its interaction with solid phases like soil and sediment. Sorption and desorption processes dictate whether the compound remains dissolved in water or becomes bound to particles. Studies show that the binding of 4-chloroaniline to soil is influenced by the soil's organic carbon content. nih.gov
To accurately determine sorption coefficients (such as Kd or Koc), researchers conduct batch equilibrium experiments. In these studies, this compound is used as a surrogate to precisely quantify the concentration of 4-chloroaniline in both the aqueous and solid phases after equilibration. This corrects for analytical variability and losses during sample workup, which is essential for understanding the compound's mobility. core.ac.uk The kinetics of slow and very slow desorption, which can significantly impact long-term persistence and bioavailability, are also studied using isotope exchange techniques, where labeled compounds are fundamental to tracking the exchange between sorbed and dissolved phases over time. core.ac.ukuva.nl
Reported Soil Sorption/Mobility Data for 4-Chloroaniline
| Soil/Sediment Type | Koc Value | Freundlich Exponent (n) | Mobility Classification | Reference |
|---|---|---|---|---|
| 5 German Soils | 96 - 1,530 | 0.92 - 1.23 | High to Low | nih.gov |
| 5 Belgian Soils | 230 - 469 | ~0.70 | Moderate to Low | nih.gov |
| Groundwater Colloidal Organic Matter | 5,550 | Not Specified | Very Low | nih.gov |
The potential for a chemical to volatilize from water or soil surfaces and undergo atmospheric transport is another key aspect of its environmental fate. 4-chloroaniline has a moderate vapor pressure, suggesting that volatilization is a possible transport pathway. who.int However, its tendency to adsorb to soil and sediment can reduce the rate of this process. nih.gov
Studying atmospheric concentrations requires methods capable of detecting very low levels of the compound. While specific studies detailing the atmospheric transport of 4-chloroaniline are limited, analytical methods for similar semi-volatile organic compounds in air often rely on collection onto a sorbent material followed by solvent extraction and analysis. osha.gov In such analyses, the use of this compound as an internal standard would be critical to accurately quantify ambient air concentrations and model potential long-distance transport, correcting for inefficiencies in both sample collection and analysis. osha.gov
Sorption and Desorption Dynamics in Environmental Compartments
Development and Refinement of Environmental Fate Models
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals. The accuracy of these models is highly dependent on the quality of the input data, including partitioning coefficients and transformation rates. nih.govdntb.gov.ua
Mechanistic models simulate the physical and chemical processes that govern a contaminant's fate. Accurate concentration data, obtained from field or laboratory experiments using this compound, are essential for calibrating and validating these models. For instance, data on how 4-chloroaniline concentrations change over time and space in a controlled aquifer or soil column experiment allow modelers to refine parameters related to advection, dispersion, sorption, and degradation. dntb.gov.ua This ensures the model provides a realistic prediction of the chemical's behavior in real-world scenarios.
The persistence of 4-chloroaniline is ultimately determined by the rate at which it is transformed by abiotic (e.g., photolysis) and biotic (microbial degradation) processes. nih.gov
Abiotic Transformation: Studies on the direct photolysis of 4-chloroaniline in water show that it can degrade relatively quickly under the influence of light, with half-lives as short as a few hours. who.int In laboratory experiments designed to measure these degradation rates, this compound is used to precisely track the decrease in the parent compound's concentration over time.
Biotic Transformation: Microbial degradation is a central process governing the fate of many organic pollutants. nih.gov Isotope-based methods are powerful tools for investigating these transformations. While compound-specific isotope analysis (CSIA) examines the natural isotopic fractionation of the contaminant to elucidate degradation pathways researchgate.netrsc.orgacs.org, the use of this compound as an internal standard is fundamental for quantifying the rate of disappearance of 4-chloroaniline in biodegradation assays. This provides the kinetic data (e.g., half-lives) that are integrated into fate models. researchgate.net
Application of this compound in Environmental Analysis
| Research Area | Purpose of this compound | Key Parameter Determined | Analytical Technique |
|---|---|---|---|
| Sorption/Desorption | Internal standard for accurate quantification | Koc, Kd | LC-MS/MS or GC-MS |
| Biodegradation Studies | Internal standard for disappearance rate | Degradation Half-Life (DT50) | LC-MS/MS or GC-MS |
| Photolysis Studies | Internal standard for disappearance rate | Photodegradation Half-Life | LC-MS/MS or GC-MS |
| Environmental Monitoring | Internal standard for trace quantification | Concentrations in water, soil, air | LC-MS/MS or GC-MS |
Mass Balance Approaches in Environmental Compartmental Models
Research on Bioaccumulation and Trophic Transfer in Ecological Systems (excluding human exposure)
The study of bioaccumulation, the process by which a chemical substance is absorbed by an organism from its surrounding environment and accumulates at a concentration higher than in the environment, is a critical component of environmental risk assessment. For the isotopically labeled compound this compound, research into its bioaccumulation and subsequent trophic transfer through ecological systems is paramount for understanding its potential environmental impact.
Stable isotope-labeled compounds like this compound are invaluable tools in environmental research. They allow for precise tracing and quantification of the compound within complex biological and environmental matrices. The carbon-13 isotope acts as a tracer, enabling scientists to distinguish the study compound from naturally occurring substances and to accurately measure its concentration in various organisms and environmental compartments. It is a widely accepted scientific premise that the isotopic labeling with ¹³C does not significantly alter the physicochemical properties or the biological behavior, including bioaccumulation, of the compound compared to its non-labeled counterpart, 4-chloroaniline. Therefore, data from studies on 4-chloroaniline are considered directly relevant to understanding the environmental fate of this compound.
Bioconcentration factors (BCF), which measure the accumulation of a chemical in an organism from water, have been determined for 4-chloroaniline in several aquatic species. These studies show varied results, but generally point towards a low to moderate bioaccumulation potential. For instance, in fish species, BCF values have been reported to be relatively low. A study on zebrafish (Brachydanio rerio) determined a BCF of 8.1 after a 24-hour exposure. nih.gov Similarly, for the guppy (Poecilia reticulata), a BCF of 13.4 was recorded. who.int In the golden orfe (Leuciscus idus), the logarithm of the BCF was found to be less than 1.30 following a three-day exposure. nih.gov A broader range of BCF values for fish, between 4 and 20, has also been reported. mst.dk
In contrast, studies on algae have shown higher accumulation factors. For the green alga Chlorella fusca, accumulation factors of 240–280 based on fresh weight and up to 1300 based on dry weight have been reported. inchem.org However, it has been suggested that these higher values in algae may be attributable to surface adsorption of the chemical rather than true bioaccumulation within the organism's tissues. who.intinchem.org
Currently, there is a lack of specific research and quantitative data on the trophic transfer and trophic magnification factor (TMF) of 4-chloroaniline or its isotopically labeled form. Trophic transfer is the movement of contaminants up the food chain as predators consume contaminated prey. While the persistence of 4-chloroaniline in aquatic systems suggests that trophic transfer is a potential pathway of exposure for higher-level organisms, the extent to which this occurs has not been definitively quantified. researchgate.netnih.gov The low to moderate BCF values observed in fish suggest that significant biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is unlikely. However, without dedicated studies on trophic magnification, this remains an area requiring further investigation to fully characterize the environmental risk profile of this compound.
Data on Bioconcentration of 4-Chloroaniline in Aquatic Organisms
| Species | Common Name | Test Type | BCF Value | Basis | Reference(s) |
| Brachydanio rerio | Zebrafish | Static | 8.1 | Fresh Weight | who.intnih.gov |
| Poecilia reticulata | Guppy | Flow-through | 13.4 | Fresh Weight | who.int |
| Leuciscus idus | Golden Orfe | Static | <20 (log BCF <1.30) | Fresh Weight | nih.govmst.dk |
| Chlorella fusca | Green Alga | Static | 240-280 | Fresh Weight | inchem.org |
| Chlorella fusca | Green Alga | Static | up to 1300 | Dry Weight | inchem.org |
| Selenastrum capricornutum | Green Alga | Static | 200-800 (log BCF 2.3-2.9) | Not Specified | researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the molecular-level characteristics of 4-chloroaniline (B138754). These calculations provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic properties.
The electronic structure of a molecule governs its stability, reactivity, and interaction with other chemical species. DFT calculations have been employed to investigate the chemical reactivity profiles of the complete series of 19 chloroanilines, including 4-chloroaniline. acs.org These studies calculate global and local reactivity descriptors to understand the reactive nature of the molecule. acs.org
Global reactivity descriptors offer a general assessment of a molecule's reactivity. For 4-chloroaniline, key descriptors have been calculated to predict its behavior in chemical reactions. acs.org The electrophilicity index, in particular, has been shown to be important for predicting the reactivity and toxicity of chloroanilines. acs.org
Table 1: Calculated Global Reactivity Descriptors for 4-Chloroaniline
| Descriptor | Value | Significance |
|---|---|---|
| Hardness (η) | Varies with basis set | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | Varies with basis set | Describes the escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | Varies with basis set | Quantifies the ability of a molecule to accept electrons. |
| Polarizability | Varies with basis set | Measures the deformability of the electron cloud in an electric field. |
Note: Specific values are dependent on the theoretical level (e.g., B3LYP) and basis set (e.g., 6-311++G) used in the calculation. Source: acs.org
Local reactivity descriptors, such as local philicities, pinpoint the most reactive sites within the molecule. acs.org For 4-chloroaniline, these calculations help identify which atoms (carbon, nitrogen, or chlorine) are more susceptible to electrophilic or nucleophilic attack. This is crucial for predicting how the molecule will interact with surfaces or biological macromolecules. acs.org The amino (-NH2) group and the carbon atom to which it is attached, along with the chlorine-substituted carbon, are key sites of reactivity. acs.org
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Theoretical calculations of NMR and vibrational (Infrared and Raman) spectra for 4-chloroaniline and its derivatives have been performed using methods like Gauge-Including Atomic Orbital (GIAO) for NMR and DFT for vibrational frequencies. researchgate.netahievran.edu.trelixirpublishers.com
Simulated vibrational spectra, obtained through methods like B3LYP with basis sets such as 6-311++G(d,p), show good agreement with experimental FT-IR and FT-Raman spectra. ahievran.edu.trelixirpublishers.com These calculations allow for the assignment of specific vibrational modes, such as the N-H stretching, C-Cl stretching, and various phenyl ring vibrations. ahievran.edu.tr For 4-Chlorophenylamine-13C6, the vibrational frequencies involving the carbon atoms would be expected to shift to lower wavenumbers compared to the unlabeled compound due to the heavier mass of the 13C isotope. This isotopic shift can be precisely predicted through computational models.
Similarly, 1H and 13C NMR chemical shifts can be calculated using the GIAO method. researchgate.netahievran.edu.tr These theoretical predictions aid in the assignment of experimental NMR spectra. ahievran.edu.tr For this compound, the 13C NMR spectrum would be of primary interest, and computational models can predict the chemical shifts for each of the six labeled carbon atoms in the benzene (B151609) ring, accounting for the electronic environment of each nucleus. acs.org
Table 2: Representative Calculated Vibrational Frequencies for 4-Chloroaniline
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Asymmetric Stretch | ~3500 | Stretching of the amine group hydrogen bonds. |
| N-H Symmetric Stretch | ~3400 | Stretching of the amine group hydrogen bonds. |
| C-Cl Stretch | ~700-800 | Stretching of the carbon-chlorine bond. |
| Phenyl Ring C-C Stretch | ~1600 | Stretching of the carbon-carbon bonds in the aromatic ring. |
Note: Values are approximate and depend on the specific computational method and basis set. Source: ahievran.edu.trelixirpublishers.com
Electronic Structure and Reactivity Predictions
Molecular Dynamics Simulations for Environmental Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of complex systems. These simulations are invaluable for understanding how 4-chloroaniline interacts with its environment, such as its adsorption onto surfaces and its behavior in solution.
The fate and transport of 4-chloroaniline in the environment are heavily influenced by its adsorption to soil particles, sediments, and other surfaces. Computational studies have explored the adsorption of 4-chloroaniline on various materials. For instance, DFT calculations have been used to investigate the adsorption of 4-chloroaniline on a Si(111)-7x7 surface. These studies revealed that the molecule adsorbs dissociatively through the cleavage of one N-H bond, forming Si-N and Si-H bonds, while leaving the C-Cl bond and the phenyl ring intact.
In the context of environmental surfaces like soil, adsorption is complex. It is known that aromatic amines bind to soil organic matter (humus). nih.govresearchgate.net While specific MD simulations for this compound on soil components are scarce, the principles derived from studies on related systems are applicable. Adsorption is often governed by a combination of forces, including van der Waals interactions, hydrogen bonding (via the -NH2 group), and interactions with soil organic carbon. researchgate.net The Koc value for 4-chloroaniline has been reported as 91 L/kg, suggesting it does not strongly adsorb to sediments or suspended particles in water, although binding can increase with the organic carbon content of the soil. nih.gov
MD simulations can model the behavior of 4-chloroaniline in a solvent like water, revealing details about its solvation shell and transport properties (diffusion). mdpi.com Understanding how water molecules arrange around the solute is key to predicting its solubility and mobility in aquatic environments. The Automated Topology Builder (ATB) repository provides force field parameters for 4-chloroaniline, which can be used in MD simulations to study biomolecular systems or solvation free energy. uq.edu.au
These simulations can track the trajectory of the molecule, allowing for the calculation of its diffusion coefficient. This parameter is crucial for models that predict the transport of contaminants in groundwater or surface water. mdpi.comupc.edu The interactions are dictated by the molecule's polarity, with the amino group capable of forming hydrogen bonds with water and the chlorophenyl ring exhibiting hydrophobic characteristics.
Adsorption Mechanisms on Environmental Surfaces
Computational Prediction of Degradation Pathways and Intermediates
Computational chemistry can be used to predict the likely pathways of degradation for a molecule and to identify potential intermediate products. This is often achieved by calculating the activation energies for various possible reaction steps. While much of the research on 4-chloroaniline degradation is experimental (e.g., microbial or photochemical degradation), computational approaches can support and guide these findings. mdpi.comnih.govwho.int
Emerging Research Frontiers and Future Directions
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds like 4-Chlorophenylamine-13C6 is becoming increasingly integral to the fields of metabolomics and proteomics. These "omics" technologies aim to comprehensively identify and quantify the vast array of small molecules (metabolites) and proteins within a biological system, and the precision afforded by isotopic labeling is proving indispensable.
In metabolomics, which provides a direct snapshot of the biochemical status of a cell or organism, this compound serves as a robust internal standard. helmholtz-munich.de Its use helps to correct for variations in sample preparation and analysis, leading to more accurate quantification of metabolites. acs.org This is particularly crucial in studies aiming to identify biomarkers for diseases or to understand the metabolic perturbations caused by external factors. nih.govthno.org For instance, in studies analyzing the metabolic changes associated with diseases like major depression, isotopically labeled internal standards are essential for normalizing data and ensuring the reliability of the identified metabolic shifts. nih.gov
Similarly, in proteomics, the study of the entire protein complement of an organism, stable isotope labeling is a cornerstone of quantitative analysis. thno.org Techniques like Glycan Reductive Isotope Labeling (GRIL) utilize aniline (B41778) and its isotopically labeled counterparts, such as [13C6]-aniline, to tag and quantify glycans, which are complex carbohydrates attached to proteins. nih.govnih.gov This method allows for the simultaneous comparison of glycan profiles from different samples, providing insights into changes associated with various diseases. nih.govnih.gov The key advantage of using 13C labeling over other isotopes like deuterium (B1214612) is that it does not typically affect the chromatographic separation, ensuring that the labeled and unlabeled compounds behave almost identically during analysis. nih.gov
The integration of data from both metabolomics and proteomics, often referred to as "multi-omics," provides a more holistic view of cellular processes. By correlating changes in protein expression with alterations in metabolite levels, researchers can gain deeper insights into metabolic pathways and their regulation. nih.gov For example, observing an upregulation in glycolytic enzymes (proteomics data) alongside corresponding changes in glycolytic intermediates (metabolomics data) can strongly indicate an increase in glycolytic flux. nih.gov The use of this compound and similar labeled compounds is fundamental to the accuracy of these integrated analyses.
Table 1: Applications of this compound in Omics
| Omics Field | Application of this compound | Research Finding | Citation |
| Metabolomics | Internal standard for quantification | Enables accurate measurement of metabolite level changes in disease models. | helmholtz-munich.deacs.orgnih.gov |
| Proteomics (Glycomics) | Derivatizing agent for glycan analysis (as [13C6]-aniline) | Allows for precise relative and absolute quantification of glycans. researchgate.net | nih.govnih.gov |
| Multi-omics | Data normalization across platforms | Facilitates the integration of proteomics and metabolomics data for a comprehensive understanding of biological systems. | nih.gov |
Novel Applications in Materials Science and Polymer Degradation Research
The unique characteristics of this compound are also being leveraged in materials science and polymer degradation research, fields that focus on the development and lifecycle of new materials. tescan.comaprcomposites.com.au
In materials science, which encompasses the study of materials' properties and applications, isotopically labeled compounds can be used as tracers to understand reaction mechanisms and material transformations. ntnu.edu For instance, in the development of new polymers or coatings, tracking the fate of a labeled precursor like this compound can provide valuable information about the final structure and stability of the material. routledge.com
The study of polymer degradation, a critical aspect of environmental science and materials durability, also benefits from the use of isotopic labeling. nih.govmdpi.com By incorporating this compound into a polymer structure, researchers can meticulously track the degradation process. researchgate.net This allows for the identification of degradation products and the elucidation of the chemical pathways involved in the breakdown of the material. mdpi.com For example, studies on the biodegradation of polymers can utilize 13C-labeled compounds to follow the conversion of the polymer's carbon into microbial biomass or carbon dioxide, providing direct evidence of biodegradation. mdpi.comnih.gov This is particularly important for assessing the environmental impact of new polymer-based materials and for developing more sustainable, biodegradable alternatives. mdpi.comresearchgate.net
Furthermore, research into the removal of pollutants like chloroanilines from wastewater can employ this compound to study the efficacy of different remediation techniques, such as adsorption coupled with electrochemical regeneration. ugm.ac.id By using the labeled compound, scientists can accurately measure the removal and degradation of the pollutant, even in complex environmental matrices. nih.gov
Development of Improved Isotopic Synthesis Methodologies
The increasing demand for this compound and other isotopically labeled compounds has spurred research into more efficient and cost-effective synthesis methods. nih.gov The synthesis of these compounds often involves multi-step processes that require careful control to ensure high isotopic enrichment and chemical purity.
Current synthetic routes to aromatic amines often involve the reduction of nitroarenes or the amination of aryl halides. For 13C-labeled compounds, the starting material is typically a simple, commercially available 13C-labeled precursor, such as [13C6]-phenol. nih.gov Researchers are continuously working to improve these methods by developing new catalysts and reaction conditions that increase yields and reduce waste. d-nb.info For example, advancements in organocatalytic asymmetric reductive amination are providing more efficient pathways to chiral amines, a class of compounds with significant importance in the pharmaceutical industry. d-nb.info
Another area of focus is the development of automated synthesis platforms. cdc.govnih.gov Automation can significantly increase the throughput of labeled compound synthesis while improving reproducibility and reducing the potential for human error. nih.gov Techniques like supported liquid extraction on automated workstations are being implemented to streamline the purification process. cdc.govnih.gov
The development of novel synthetic reactions, such as new coupling strategies, is also expanding the toolbox for creating complex labeled molecules. nih.govrsc.org These improved methodologies are not only crucial for producing this compound but also for a wide range of other isotopically labeled compounds used in diverse research areas. medchemexpress.com
Advanced Computational Approaches for Environmental and Biological Fate Prediction
Computational modeling is emerging as a powerful tool to predict the environmental and biological fate of chemicals like 4-Chlorophenylamine. By integrating experimental data obtained using the 13C-labeled compound, these models can be refined to provide more accurate predictions.
Predicting the environmental fate of a compound involves understanding its transport, transformation, and distribution in various environmental compartments such as water, soil, and air. Computational models can simulate these processes, but their accuracy depends on the quality of the input data. Studies using this compound can provide precise measurements of degradation rates and the formation of metabolites, which are essential parameters for these models. nih.gov For example, stable isotope probing (SIP) in microcosms with 13C-labeled aniline has been used to identify the specific microorganisms responsible for its degradation. mdpi.com
In a similar vein, predicting the biological fate of a compound within an organism is crucial for assessing its potential toxicity. ca.gov Computational approaches, such as quantitative structure-activity relationship (QSAR) models, can be used to predict a compound's metabolic pathways and potential for forming reactive, toxic metabolites. ca.gov Data from metabolomics studies using this compound can be used to validate and improve these predictive models. For instance, identifying the metabolites formed from 4-Chlorophenylamine in a biological system provides a direct comparison for the metabolites predicted by computational models.
The synergy between experimental studies using isotopically labeled compounds and advanced computational modeling represents a significant step forward in our ability to assess the risks associated with chemical exposure and to design safer chemicals in the future. clemson.edu
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structural integrity and isotopic purity of 4-Chlorophenylamine-¹³C₆?
- Methodological Answer :
- 13C NMR spectroscopy is critical for verifying isotopic labeling at specific carbon positions. Compare observed ¹³C chemical shifts with unlabeled 4-chloroaniline to confirm isotopic substitution .
- High-resolution mass spectrometry (HRMS) quantifies isotopic enrichment by analyzing the molecular ion peak (e.g., [M+H]⁺) and comparing its isotopic distribution to theoretical values .
- Infrared (IR) spectroscopy validates functional groups (e.g., NH₂ bending modes) to ensure no structural degradation during synthesis .
Q. How should researchers optimize synthetic protocols for 4-Chlorophenylamine-¹³C₆ to minimize isotopic dilution?
- Methodological Answer :
- Use isotopically enriched precursors (e.g., benzene-¹³C₆) in Friedel-Crafts or Ullmann coupling reactions to ensure high isotopic incorporation .
- Monitor reaction kinetics via LC-MS to identify steps where unlabeled intermediates may dilute isotopic purity. Adjust stoichiometry or catalyst loading to suppress side reactions .
- Purify intermediates via column chromatography with deuterated solvents to avoid unintended proton exchange .
Q. What are the primary applications of 4-Chlorophenylamine-¹³C₆ in tracer studies for metabolic or environmental research?
- Methodological Answer :
- In metabolic flux analysis , use 4-Chlorophenylamine-¹³C₆ to track nitrogen assimilation pathways in microbial systems via ¹³C-NMR or GC-MS .
- For environmental degradation studies , employ isotopically labeled compounds to differentiate biotic vs. abiotic breakdown products in soil or water samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ¹³C NMR chemical shifts for 4-Chlorophenylamine-¹³C₆ across studies?
- Methodological Answer :
- Standardize experimental conditions : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃), concentration, and temperature, as these factors influence chemical shifts .
- Cross-reference with certified isotopic standards (e.g., chloroform-¹³C) to calibrate spectrometer settings and validate peak assignments .
- Perform DFT calculations to predict theoretical shifts and identify outliers caused by solvent interactions or impurities .
Q. What experimental controls are necessary to assess isotopic effects on the biological activity of 4-Chlorophenylamine-¹³C₆ in pharmacokinetic studies?
- Methodological Answer :
- Isotopic control experiments : Compare the labeled compound’s bioactivity (e.g., enzyme inhibition) with unlabeled 4-chloroaniline under identical conditions to detect kinetic isotope effects (KIEs) .
- Use stable isotope tracing in cell cultures to quantify metabolite turnover rates while correcting for natural abundance ¹³C .
- Validate results with replicate assays and statistical analysis (e.g., ANOVA) to distinguish isotopic effects from experimental noise .
Q. How should researchers design kinetic studies to account for mass-dependent isotope effects in reactions involving 4-Chlorophenylamine-¹³C₆?
- Methodological Answer :
- Modify Arrhenius parameters : Adjust temperature or pressure to compensate for slower reaction rates caused by ¹³C’s higher mass .
- Use isotopic scrambling experiments to determine whether KIEs arise from bond-breaking steps (e.g., C-N cleavage) or isotopic substitution in non-reactive positions .
- Apply computational modeling (e.g., QM/MM simulations) to predict isotopic effects on transition states and refine experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
